N-(4-ethoxybenzyl)-3-methylbenzamide
Description
N-(4-Ethoxybenzyl)-3-methylbenzamide is a synthetic benzamide derivative characterized by a 3-methylbenzoyl core and a 4-ethoxybenzylamine substituent. Benzamides are widely explored for their roles in medicinal chemistry and catalysis, particularly in metal-catalyzed C–H functionalization reactions, where substituents like ethoxy or hydroxy groups act as directing moieties . The ethoxy group in this compound may enhance electron-donating properties, influencing reactivity and coordination with transition metals.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-20-16-9-7-14(8-10-16)12-18-17(19)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJNOAXCJUOGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthesis Efficiency : Acid chlorides (e.g., 3-methylbenzoyl chloride) yield higher efficiency (62%) compared to ester-based routes, which produce trace amounts under similar conditions .
- Structural Features : The ethoxy group in the target compound may offer better stability than the hydroxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which could form hydrogen bonds affecting solubility .
- Characterization : X-ray crystallography is critical for confirming stereochemistry in research-oriented benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), while DEET relies on industrial quality control methods like chromatography .
Functional and Application-Based Comparisons
Role in Catalysis
Spectroscopic and Crystallographic Insights
- NMR/IR Data : All compounds show characteristic amide C=O stretches (~1650–1700 cm$^{-1}$) and aromatic proton resonances (~6.5–8.0 ppm) in IR and $^1$H NMR, respectively .
- X-ray Crystallography : The hydroxy-substituted analog’s crystal structure (space group $P2_1/c$) reveals intermolecular hydrogen bonds, while the ethoxy variant’s structure would likely exhibit van der Waals interactions due to reduced polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
